6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyridine core, which is fused with a benzamido group and a methoxymethoxy substituent, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, including condensation, cyclization, and functionalization reactions. One common synthetic route involves the initial condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . Industrial production methods may utilize continuous flow systems and microreactor technology to enhance efficiency and yield .
Chemical Reactions Analysis
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant antituberculosis activity and share a similar imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine-2-carboxylates: These derivatives are used in the synthesis of anxiolytic drugs and other pharmaceuticals.
The uniqueness of this compound lies in its specific substituents and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O5 |
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Molecular Weight |
341.32 g/mol |
IUPAC Name |
6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O5/c1-24-10-25-13-5-2-11(3-6-13)16(21)18-12-4-7-15-19-14(17(22)23)9-20(15)8-12/h2-9H,10H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
HAMXVDIJALQDLE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)NC2=CN3C=C(N=C3C=C2)C(=O)O |
Origin of Product |
United States |
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